4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Drug discovery Medicinal chemistry Lipophilicity

Select 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 41248-72-0) for orthogonal derivatization—its carboxylic acid and geminal hydroxyl groups enable chemoselective, sequential functionalization absent in des-hydroxy or des-methyl analogs. The hydrochloride salt guarantees reliable aqueous solubility (LogP -0.05, TPSA 60.77 Ų), critical for fragment-based CNS drug discovery and high-throughput screening. Avoid synthetic route inefficiencies caused by substituting with 1-methylpiperidine-4-carboxylic acid (CAS 71985-80-3) or 4-hydroxypiperidine-4-carboxylic acid (CAS 495414-65-8).

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 41248-72-0
Cat. No. B1321392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride
CAS41248-72-0
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C(=O)O)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H
InChIKeyKGMVIJHCIWEMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 41248-72-0): A Hydrophilic Piperidine Scaffold for Drug Discovery and Chemical Synthesis


4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 41248-72-0), with the molecular formula C₇H₁₄ClNO₃ and molecular weight of 195.64 g/mol, is a heterocyclic building block belonging to the piperidinecarboxylic acid class . This compound exists as a solid hydrochloride salt and contains three key functional groups within a single six-membered ring: a tertiary amine (N-methyl group), a geminal hydroxyl group, and a carboxylic acid group . The combination of these functional moieties confers a calculated LogP value of approximately -0.05 and a topological polar surface area (TPSA) of 60.77 Ų , indicating significant hydrophilicity relative to many piperidine scaffolds lacking the hydroxyl substituent. As a piperidine derivative—the most common heterocyclic subunit among FDA-approved pharmaceuticals —this compound serves as a versatile intermediate for constructing more complex molecular architectures through orthogonal functionalization of its carboxyl and hydroxyl handles.

Why 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride Cannot Be Readily Substituted by Common Piperidine Analogs


Within the piperidinecarboxylic acid class, subtle variations in ring substitution patterns—specifically the presence or absence of the 4-hydroxyl group and the N-methyl group—produce quantifiable differences in molecular properties, synthetic utility, and biological recognition that preclude casual substitution . The hydrochloride salt form of this compound further distinguishes it from free base analogs (CAS 757127-21-2) with respect to aqueous solubility and handling characteristics . Procurement decisions that treat this compound as interchangeable with des-hydroxy analogs (e.g., 1-methylpiperidine-4-carboxylic acid, CAS 71985-80-3) or des-methyl analogs (e.g., 4-hydroxypiperidine-4-carboxylic acid, CAS 495414-65-8) risk compromising synthetic route efficiency and final product quality due to unaccounted differences in polarity (LogP), hydrogen-bonding capacity, and orthogonal functional group availability. The following evidence provides quantifiable differentiation to support informed compound selection.

Quantitative Differentiation of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride Against Closest Structural Analogs


LogP Differential Analysis: Hydrophilicity Contrast with Des-Hydroxy Piperidine Analogs

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride exhibits a calculated LogP value of -0.0505, indicating pronounced hydrophilicity . In contrast, the des-hydroxy analog 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3), which lacks the geminal 4-hydroxyl group, possesses a calculated pKa for its carboxylic acid moiety of approximately 3.16 and a molecular formula of C₇H₁₄ClNO₂ (MW 179.64) [1]. The presence of the 4-hydroxyl group in the target compound increases the hydrogen bond donor count to 2 (compared to 1 in the des-hydroxy analog) and the hydrogen bond acceptor count to 3 , fundamentally altering the compound's polarity profile and aqueous solubility behavior. The hydrochloride salt formulation further enhances water solubility relative to the free base form (CAS 757127-21-2), which has a calculated XLogP of -2.8 [2].

Drug discovery Medicinal chemistry Lipophilicity

Synthetic Versatility: Orthogonal Functionalization Capacity via Dual Carboxyl and Hydroxyl Handles

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride provides two distinct functional handles—a carboxylic acid group and a geminal 4-hydroxyl group—within the same piperidine scaffold, enabling orthogonal functionalization strategies that are unavailable in mono-functional analogs . In contrast, 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3) possesses only a single carboxylic acid handle for derivatization and is described in vendor documentation as a 'fragment molecule' suitable primarily for 'molecular linking, expansion, and modification' via its solitary carboxyl group . The target compound's carboxylic acid group can undergo esterification, amidation, or reduction independently of the hydroxyl group, which can be selectively protected, oxidized to a ketone, or converted to leaving groups for nucleophilic displacement. Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate, the methyl ester derivative, is explicitly cited as a 'critical intermediate in the synthesis of various pharmaceuticals' and possesses 'unique chemical and biological properties' attributed to this specific substitution pattern .

Organic synthesis Building block Parallel synthesis

Structural Differentiation from Des-Methyl Piperidine Analogs: Impact on Molecular Recognition and Scaffold Properties

The presence of the N-methyl group in 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (MW 195.64 g/mol) distinguishes it structurally and functionally from des-methyl analogs such as 4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS 495414-65-8, MW 181.62 g/mol, C₆H₁₂ClNO₃) . The N-methyl substitution converts the secondary amine in the des-methyl analog to a tertiary amine, eliminating a hydrogen bond donor site on the nitrogen atom while maintaining the ability to act as a hydrogen bond acceptor . This structural modification alters the compound's basicity (pKa of tertiary vs. secondary amine), lipophilicity, and metabolic stability profile. The target compound contains one rotatable bond and an achiral center at the 4-position , whereas the des-methyl analog may exhibit different conformational preferences. Additionally, the N-methyl group provides a distinct pharmacophoric feature that can participate in hydrophobic interactions within biological binding pockets that are inaccessible to the secondary amine analog.

Medicinal chemistry Structure-activity relationship Scaffold design

Primary Research and Industrial Applications for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride Based on Demonstrated Differentiation


Hydrophilic Fragment and Scaffold in CNS-Focused Medicinal Chemistry

Based on its calculated LogP of -0.0505 and TPSA of 60.77 Ų , this compound is well-suited for fragment-based drug discovery programs targeting central nervous system (CNS) indications where moderate to high polarity scaffolds are required to balance blood-brain barrier permeability with aqueous solubility. The tertiary amine (N-methyl) motif, common in CNS-active pharmaceuticals, combined with dual functional handles, enables the construction of focused compound libraries for neurotransmitter receptor modulation. The hydrochloride salt form ensures reliable aqueous solubility for high-throughput screening and biophysical assays. In contrast, more lipophilic des-hydroxy analogs may exhibit suboptimal solubility profiles under similar assay conditions.

Orthogonal Building Block for Parallel Synthesis and Library Production

The compound's two orthogonal functional handles—carboxylic acid and geminal hydroxyl group—enable parallel synthesis strategies that require sequential, chemoselective derivatization . This capability is particularly valuable in medicinal chemistry campaigns where scaffold diversification is prioritized. Researchers can independently modify the carboxyl group via amide coupling or esterification while preserving the hydroxyl group for subsequent functionalization, or vice versa. This orthogonal reactivity profile distinguishes the compound from mono-functional piperidine analogs (e.g., CAS 71985-80-3), which are limited to single-site modification and are described commercially as 'fragment molecules' rather than multi-functional scaffolds .

Precursor to Bioactive Piperidine Derivatives in Pharmaceutical Intermediate Synthesis

Piperidine represents the most common heterocyclic subunit among FDA-approved pharmaceuticals , and 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride serves as a direct precursor to structurally complex piperidine-containing drug candidates. The methyl ester derivative of this compound (methyl 4-hydroxy-1-methylpiperidine-4-carboxylate) has been explicitly identified as a 'critical intermediate in the synthesis of various pharmaceuticals' , confirming the practical utility of this substitution pattern in drug substance manufacturing routes. The geminal 4-hydroxyl group provides a synthetic handle for introducing additional functionality or for participating in intramolecular hydrogen bonding that can stabilize bioactive conformations.

Analytical Method Development and Reference Standard Procurement

The compound's well-defined physicochemical profile—including molecular weight of 195.64 g/mol, solid hydrochloride salt form, and specified storage conditions (sealed, dry, 2-8°C) —makes it suitable as a reference standard for analytical method development and quality control in pharmaceutical research settings. The calculated TPSA of 60.77 Ų and LogP of -0.0505 provide reproducible benchmarks for chromatographic method optimization (e.g., reversed-phase HPLC retention time prediction). Procurement of this specific hydrochloride salt, rather than the free base (CAS 757127-21-2), ensures consistent solubility behavior and eliminates variability associated with in situ salt formation.

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